4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid
Overview
Description
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with α-haloketones under basic conditions.
Coupling with Benzoic Acid: The thiazole derivative is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studying the interactions between thiazole derivatives and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid: Similar structure but with a different substitution pattern on the phenyl ring.
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid Ethyl Ester: An ester derivative with different physicochemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its dichlorophenyl group enhances its reactivity and potential for various applications .
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2S/c17-11-5-6-12(13(18)7-11)14-8-22-15(19-14)9-1-3-10(4-2-9)16(20)21/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLNMNRVMBDTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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